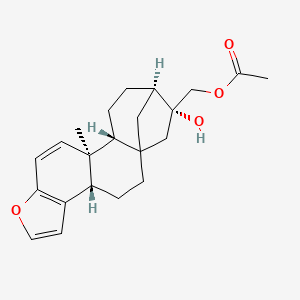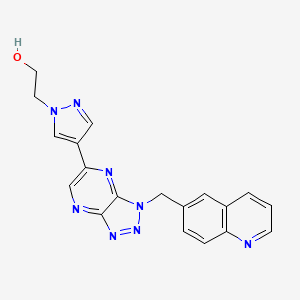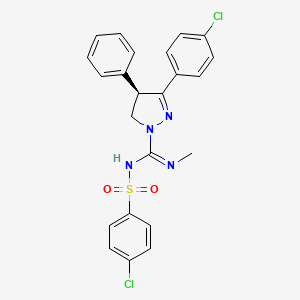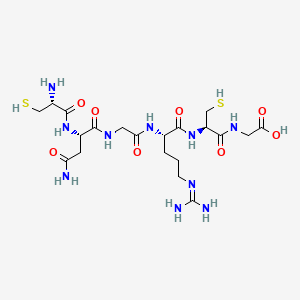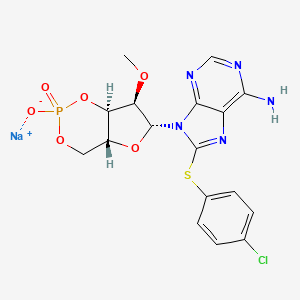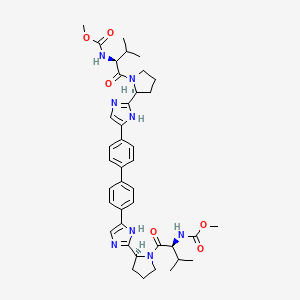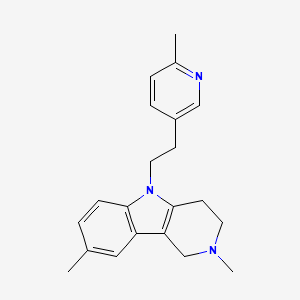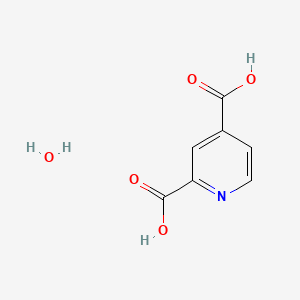
2,4-Pyridinedicarboxylic acid monohydrate
Overview
Description
2,4-Pyridinedicarboxylic acid monohydrate is an organic compound with the molecular formula C7H5NO4·H2O. It is a derivative of pyridine, characterized by the presence of two carboxylic acid groups at the 2 and 4 positions on the pyridine ring. This compound is known for its white crystalline appearance and its solubility in water and various organic solvents .
Mechanism of Action
Target of Action
2,4-Pyridinedicarboxylic acid monohydrate, also known as pyridine-2,4-dicarboxylic acid hydrate, primarily targets 2-oxoglutarate (2-OG) oxygenases . These enzymes include certain lysine demethylases and a variety of hydroxylases (e.g., prolyl, collagen, lysyl) . It also targets Jumonji domain-containing lysine demethylases .
Mode of Action
This compound structurally mimics 2-oxoglutarate (2-OG) and chelates zinc . As a 2-OG mimic, it blocks the activity of 2-OG oxygenases . This results in the inhibition of several Jumonji domain-containing lysine demethylases when used at low micromolar concentrations .
Biochemical Pathways
Through its effects on hydroxylases, including prolyl hydroxylase 1, this compound modulates hypoxia-inducible factor turnover , collagen synthesis , and plant cell wall formation . It can inhibit zinc-dependent enzymes, like metallo-β-lactamase .
Pharmacokinetics
It is known to be soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and migration . It also reduces the mRNA and protein levels of MCP-1 and IL-6 .
Action Environment
It is known to be sensitive to moisture , suggesting that humidity could affect its stability
Biochemical Analysis
Biochemical Properties
2,4-Pyridinedicarboxylic acid monohydrate plays a crucial role in biochemical reactions by interacting with a variety of enzymes and proteins. It is known to inhibit histone lysine demethylases, which are enzymes involved in the removal of methyl groups from lysine residues on histone proteins. This inhibition affects gene expression by altering chromatin structure. Additionally, this compound interacts with hydroxylases, including prolyl hydroxylase 1, modulating hypoxia-inducible factor turnover and collagen synthesis .
Cellular Effects
This compound influences various cellular processes, including cell adhesion, migration, and angiogenesis. It has been shown to exert antimetastatic effects on tumor cell lines by affecting cell adhesion and migration . Furthermore, this compound impacts cell signaling pathways and gene expression by inhibiting histone lysine demethylases, leading to changes in chromatin structure and gene transcription . It also affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It structurally mimics 2-oxoglutarate, a key cofactor for many enzymes, and chelates zinc, thereby inhibiting zinc-dependent enzymes such as metallo-β-lactamase . By blocking the activity of 2-oxoglutarate oxygenases, it inhibits lysine demethylases and hydroxylases, leading to changes in gene expression and protein function . This compound also affects the turnover of hypoxia-inducible factors and collagen synthesis by modulating the activity of prolyl hydroxylase 1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interaction with other molecules. Long-term studies have shown that it can have sustained effects on cellular function, particularly in inhibiting enzyme activity and altering gene expression . The stability and degradation of the compound in different experimental conditions need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential impacts on cellular metabolism and organ function . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as lysine demethylases and hydroxylases, affecting metabolic flux and metabolite levels . By mimicking 2-oxoglutarate, it influences the activity of 2-oxoglutarate oxygenases, which play a role in various metabolic processes, including the tricarboxylic acid cycle and amino acid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with organic anion transporters and binding proteins . These interactions affect its localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s distribution within tissues can also impact its overall biochemical effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus and cytoplasm. Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and proteins in specific compartments . Targeting signals and post-translational modifications may direct the compound to particular organelles, affecting its role in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Pyridinedicarboxylic acid monohydrate is typically synthesized through the oxidation of pyridine derivatives. One common method involves the reaction of 4-cyanopyridine or isonicotinic acid with formamide in the presence of peroxodisulfuric acid or a peroxodisulfate . Another method includes the oxidation of pyridine using a mixture of nitric acid and sulfuric acid at high temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes, utilizing robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Pyridinedicarboxylic acid monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The carboxylic acid groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like peroxodisulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products: The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Pyridinedicarboxylic acid monohydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Quinolinic acid (2,3-pyridinedicarboxylic acid)
- Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
- Dipicolinic acid (2,6-pyridinedicarboxylic acid)
- Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
- Dinicotinic acid (3,5-pyridinedicarboxylic acid)
Comparison: 2,4-Pyridinedicarboxylic acid monohydrate is unique due to its specific positioning of carboxylic acid groups, which influences its reactivity and interaction with enzymes. Compared to its isomers, it has distinct biochemical properties and applications, particularly in enzyme inhibition and coordination chemistry .
Properties
IUPAC Name |
pyridine-2,4-dicarboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4.H2O/c9-6(10)4-1-2-8-5(3-4)7(11)12;/h1-3H,(H,9,10)(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNFTNOXJDBMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585258 | |
| Record name | Pyridine-2,4-dicarboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207671-42-9 | |
| Record name | Pyridine-2,4-dicarboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Pyridinedicarboxylic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


